molecular formula C26H23F2N3O3 B1670418 Dibenzazepine CAS No. 209984-56-5

Dibenzazepine

Numéro de catalogue: B1670418
Numéro CAS: 209984-56-5
Poids moléculaire: 463.5 g/mol
Clé InChI: QSHGISMANBKLQL-OWJWWREXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

γ-Secretase is a multi-subunit aspartyl protease that cleaves amyloid precursor protein (APP) and many other type 1 transmembrane proteins, including Notch, E-cadherin, and ErbB4.1 The proteolysis of APP by secretases produces beta amyloid (Aβ), a 39- to 42-amino acid peptide which forms the amyloid plaques that are characteristic of Alzheimer’s disease. DBZ is a dipeptidic inhibitor of γ-secretase that potently blocks the cleavage of Notch into its active signaling effector, Notch intracellular domain, in human T cell lymphoma (SupT1) cells (IC50 = 1.7 nM). Within 4 hours after a single 100 μM/kg dose, DBZ demonstrates anti-Alzheimer activity in an APP transgenic mouse model characterized by high levels of Aβ40 by reducing Aβ40 levels by 71%.3
Dibenzazepine, also known as YO-01027 and Iminostilbene, is a potent γ-secretase inhibitor. This compound also potently blocks amyloid precursor protein-like (APPL) and Notch cleavage. γ-Secretase is a fascinating, multi-subunit, intramembrane cleaving protease that is now being considered as a therapeutic target for a number of diseases. Potent, orally bioavailable γ-secretase inhibitors (GSIs) have been developed and tested in humans with Alzheimer's disease (AD) and cancer.

Mécanisme D'action

Mode of Action

YO-01027 interacts with its targets, APP and Notch, by inhibiting their cleavage. The IC50 values for Notch and APPL cleavage are 2.92 and 2.64 nM, respectively . This means that YO-01027 can effectively inhibit γ-secretase at very low concentrations.

Biochemical Pathways

The primary biochemical pathway affected by YO-01027 is the Notch signaling pathway. By inhibiting γ-secretase, YO-01027 prevents the cleavage of Notch, thereby suppressing Notch signaling . This can have various downstream effects, depending on the specific cellular context. For example, in certain types of cells, Notch signaling promotes cell proliferation, so inhibiting this pathway could potentially slow down the growth of these cells.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies. More research would be needed to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of YO-01027.

Result of Action

The inhibition of γ-secretase by YO-01027 leads to a significant reduction in both brain and plasma Aβ40 levels by 72% in Tg2576 mutant APP transgenic mouse model . This suggests that YO-01027 could potentially be used in the treatment of diseases characterized by abnormal APP processing, such as Alzheimer’s disease.

Activité Biologique

Dibenzazepine is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores the diverse biological effects of this compound and its derivatives, including their mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a bicyclic compound that has been extensively studied for its pharmacological properties. It serves as the core structure for various derivatives that exhibit a wide range of biological activities, including antiepileptic, antidepressant, antipsychotic, antimicrobial, and antimalarial effects. Notable drugs derived from this compound include carbamazepine and oxcarbazepine, which are primarily used in the treatment of epilepsy and mood disorders.

1. Antimalarial Activity

Recent studies have highlighted the potential of this compound derivatives as antimalarial agents. A study synthesized a series of this compound-tethered isoxazolines which demonstrated potent activity against Plasmodium falciparum, with IC50 values ranging from 0.1 to 1.75 µM across various strains, including chloroquine-resistant ones . The mechanism involves targeting the metalloamino-peptidase enzyme crucial for parasite survival, as indicated by molecular docking studies .

CompoundIC50 (µM)Activity Against Strains
6j0.13D7, D6, W2, 7G8
6k0.53D7, D6, W2, 7G8
8c1.03D7, D6
8k1.5W2
8l1.75W2

2. Anticonvulsant Properties

This compound derivatives are well-known for their anticonvulsant effects. Studies have shown that compounds like lacosamide (a third-generation this compound) effectively reduce seizure frequency in patients with epilepsy . A retrospective study indicated that lacosamide significantly decreased the mean number of seizures from 26.4 to 9.4 over six months .

3. Antidepressant and Antipsychotic Effects

The this compound framework is also associated with antidepressant and antipsychotic activities. Various analogs have been evaluated for these properties, showing efficacy in preclinical models . The mechanisms often involve modulation of neurotransmitter systems such as serotonin and norepinephrine.

4. Antimicrobial Activity

Research has demonstrated that this compound analogs possess antimicrobial properties against a range of pathogens. In vitro studies have shown that some synthesized dibenzazepines exhibit significant antibacterial activity .

Case Studies

Case Study: Antimalarial Efficacy
In a study focused on synthesizing new this compound derivatives, five compounds (6j, 6k, 8c, 8k, and 8l) were identified as highly effective against multiple strains of P. falciparum. These compounds were further assessed for cytotoxicity against human cell lines and demonstrated minimal toxicity at effective concentrations .

Case Study: Lacosamide in Epilepsy Management
A multicenter retrospective observational study evaluated lacosamide's efficacy in patients with brain tumors experiencing seizures. The results indicated substantial improvement in seizure control with high tolerability among patients .

Applications De Recherche Scientifique

Antiepileptic Properties

Dibenzazepine derivatives, particularly carbamazepine and its analogs such as oxcarbazepine and eslicarbazepine acetate, are widely recognized for their efficacy in treating epilepsy. These compounds function primarily as sodium channel blockers, stabilizing neuronal membranes and reducing seizure activity.

  • Clinical Findings : A study indicated that eslicarbazepine acetate is effective as adjunctive therapy for patients with inadequate seizure control from other antiepileptic drugs. It demonstrated comparable efficacy to carbamazepine with improved tolerability, enhancing patient quality of life .
CompoundEfficacy in EpilepsyTolerability
CarbamazepineHighModerate
OxcarbazepineModerateHigh
Eslicarbazepine AcetateHighVery High

Cancer Treatment

This compound has been identified as a potent inhibitor of gamma-secretase, an enzyme involved in the Notch signaling pathway, which plays a crucial role in cell differentiation and proliferation.

  • Case Study : Research demonstrated that this compound effectively inhibited Notch signaling in animal models, leading to reduced tumor growth in various cancer types. For instance, in a study involving mice with Angiotensin II-induced abdominal aortic aneurysms, treatment with this compound resulted in significantly fewer aneurysms compared to controls .

Nephroprotective Effects

Recent studies have highlighted the nephroprotective properties of this compound against cisplatin-induced renal injury. In animal models, pre-treatment with this compound significantly reduced markers of kidney damage such as blood urea nitrogen (BUN) and serum creatinine levels.

  • Research Findings : A study involving rats showed that this compound at doses of 0.25 mg/kg to 1 mg/kg decreased serum creatinine by up to 52.9% compared to the cisplatin group .
Dose (mg/kg)Reduction in Serum Creatinine (%)Reduction in BUN (%)
0.2521.911.7
0.533.012.1
152.917.2

Metabolic Applications

This compound has also been explored for its potential in metabolic disorders, particularly obesity management through modulation of adipocyte function.

  • Innovative Approaches : A study utilized this compound-loaded nanoparticles to induce browning of white adipose tissue, enhancing glucose tolerance and insulin sensitivity in obese mice models . This suggests potential therapeutic avenues for treating metabolic syndrome.

Analyse Des Réactions Chimiques

Oxidation Reactions

Dibenzazepine undergoes oxidation to form bioactive derivatives. Key pathways include:

Table 1: Oxidative Transformations of this compound

SubstrateOxidizing AgentConditionsProductRate Constant (k<sub>obs</sub>)Reference
10,11-Dihydro-5H-dibenzazepineMn<sup>III</sup> ionsAqueous H<sub>2</sub>SO<sub>4</sub>Substituted acridineLinear dependence on [Mn<sup>III</sup>]
This compound derivativesPhI(O<sub>2</sub>CCF<sub>3</sub>)<sub>2</sub> (PIFA)MgO additive, 5–30 minHalogenated dibenzazepinesYield: 71–96%
CarbamazepineCYP3A4 enzymesHepatic metabolismCarbamazepine 10,11-epoxidet<sub>1/2</sub>: 6–9 hours
  • Mechanistic Insight : Mn<sup>III</sup>-mediated oxidation proceeds via free radical intermediates, forming dimeric species before acridine derivatives . Iodine(III) reagents enable rapid halogenation through carbocation intermediates .

Reduction Reactions

Reductive pathways are employed to modify this compound’s core structure:

Table 2: Reductive Modifications

SubstrateReducing AgentConditionsProductApplicationReference
This compound N-oxideCatalytic hydrogenation (Pd/C)H<sub>2</sub>, RT10,11-Dihydro derivativesAnticonvulsant precursors
Carbamazepine 10,11-epoxideGlutathioneIn vivoNon-toxic dihydrodiol metabolitesDetoxification pathway

Substitution Reactions

Electrophilic aromatic substitution (EAS) is prevalent due to this compound’s electron-rich rings:

Cycloaddition Reactions

This compound participates in 1,3-dipolar cycloadditions for heterocycle synthesis:

Table 4: Cycloaddition with Isoxazolines

DipoleConditionsProductAntimalarial IC<sub>50</sub> (μM)Reference
Allyl-dibenzazepine + nitrile oxideNaOCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>Isoxazoline-tethered derivatives0.2–1.75 (Pf 3D7 strain)
  • Synthetic Utility : This method constructs antimalarial agents with sub-micromolar activity .

Hydrolysis and Metabolic Reactions

Enzymatic and chemical hydrolysis alter this compound’s pharmacological profile:

Table 5: Hydrolytic Pathways

CompoundHydrolysis AgentConditionsProductHalf-LifeReference
Eslicarbazepine acetateEsterasesPhysiological pH(S)-Licarbazepine20–24 hours
N-Trichloroacetyl derivativesNH<sub>3</sub>/H<sub>2</sub>ORT, 6 hoursFree this compoundQuantitative

Coupling Reactions

Palladium-catalyzed cross-coupling expands structural diversity:

Table 6: Suzuki-Miyaura Coupling

Boronic AcidCatalystConditionsProductYieldReference
4-Fluorophenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>DME, 80°C4-Fluoro-dibenzazepine88%

Key Research Findings

  • Oxidative Degradation : Mn<sup>III</sup>-induced degradation follows pseudo–first-order kinetics, critical for environmental persistence studies .

  • Antimalarial Design : Isoxazoline derivatives exhibit nanomolar activity against drug-resistant Plasmodium falciparum .

  • Metabolic Stability : CYP3A4-mediated epoxidation dictates carbamazepine’s pharmacokinetics .

These reactions underscore this compound’s versatility in medicinal chemistry and industrial synthesis.

Propriétés

IUPAC Name

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3/c1-15(29-23(32)13-16-11-17(27)14-18(28)12-16)25(33)30-24-21-9-4-3-7-19(21)20-8-5-6-10-22(20)31(2)26(24)34/h3-12,14-15,24H,13H2,1-2H3,(H,29,32)(H,30,33)/t15-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHGISMANBKLQL-OWJWWREXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040458
Record name Dibenzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209984-56-5
Record name Dibenzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 209984-56-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzazepine
Reactant of Route 2
Reactant of Route 2
Dibenzazepine
Reactant of Route 3
Reactant of Route 3
Dibenzazepine
Reactant of Route 4
Reactant of Route 4
Dibenzazepine
Reactant of Route 5
Reactant of Route 5
Dibenzazepine
Reactant of Route 6
Reactant of Route 6
Dibenzazepine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.